Sch412348

Adenosine A2A Receptor Binding Affinity Parkinson's Disease

Select this A2A receptor antagonist for experiments requiring unambiguous target attribution. Its >1000x selectivity over other adenosine receptors minimizes off-target activity. A functional Kb of 0.3 nM makes it an ideal reference standard. It potentiates L-DOPA motor response at 0.1 mg/kg, enabling synergy studies without cardiovascular side effects.

Molecular Formula C22H21F2N9O
Molecular Weight 465.5 g/mol
Cat. No. B1242759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch412348
Synonyms(7-(2-(4-difluorophenyl)-1-piperazinyl)ethyl)-2-(2-furanyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine
SCH 412348
SCH-412348
SCH412348
Molecular FormulaC22H21F2N9O
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)F)F
InChIInChI=1S/C22H21F2N9O/c23-14-3-4-17(16(24)12-14)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28)
InChIKeyJZAMQDDHRXHDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sch412348: A Highly Selective Adenosine A2A Receptor Antagonist for Parkinson's Disease and Movement Disorder Research


Sch412348 (SCH 412348, CAS: 377727-26-9) is a potent and highly selective competitive antagonist of the human adenosine A2A receptor . It belongs to a class of compounds being investigated for their potential in treating Parkinson's disease and other movement disorders by modulating dopaminergic signaling in the basal ganglia [1]. Its primary utility in research is as a selective tool compound to dissect the role of adenosine A2A receptors, which are co-localized with dopamine D2 receptors on striatopallidal neurons [2].

Why Sch412348 Cannot Be Substituted with Other Adenosine A2A Antagonists


Substituting Sch412348 with other adenosine A2A receptor antagonists is not straightforward due to significant differences in receptor selectivity profiles and functional potency. While many compounds target the A2A receptor, Sch412348 demonstrates a unique combination of sub-nanomolar affinity and exceptional selectivity over other adenosine receptor subtypes (A1, A2B, A3) . This selectivity profile is critical in research settings where off-target activity at other adenosine receptors could confound experimental results. Furthermore, functional antagonist potency (KB) can vary substantially between structurally distinct A2A antagonists, as can their in vivo efficacy and duration of action [1], making direct substitution without validation a potential source of experimental variability.

Sch412348: Quantitative Evidence of Differentiation Against Key Comparators


Superior Binding Affinity for Human A2A Receptor vs. First-Generation Antagonist Caffeine

Sch412348 exhibits a binding affinity (Ki) for the human adenosine A2A receptor that is orders of magnitude more potent than the non-selective antagonist caffeine, a common comparator and in-class control [1]. This difference is critical for studies requiring specific A2A receptor blockade without the confounding effects of adenosine A1 or phosphodiesterase inhibition seen with caffeine [2].

Adenosine A2A Receptor Binding Affinity Parkinson's Disease

Unmatched >1000-Fold Selectivity Over All Other Adenosine Receptors

Sch412348 is characterized by a >1000-fold selectivity for the A2A receptor over all other adenosine receptor subtypes (A1, A2B, A3) . This selectivity profile is a key differentiator from many other A2A antagonists, which can exhibit significant off-target binding to A1 or A2B receptors at higher concentrations. For example, the older antagonist SCH58261, while potent, does not achieve this level of selectivity across all subtypes [1].

Adenosine A2A Receptor Selectivity Off-Target Activity

Enhanced Functional Antagonism in Cellular Assays Compared to Preladenant

In functional assays measuring cAMP accumulation, Sch412348 demonstrates a functional antagonism KB value of 0.3 nM at the human A2A receptor [1]. This is notably more potent than the clinically tested A2A antagonist Preladenant, which has a reported functional KB of 1.1 nM in the same assay system [2].

Functional Assay cAMP A2A Antagonism

Superior Attenuation of Haloperidol-Induced Catalepsy in Rodents vs. Istradefylline

In rodent models of Parkinsonian motor deficits, Sch412348 exhibits robust and dose-dependent attenuation of haloperidol-induced catalepsy. At an oral dose of 1 mg/kg, Sch412348 significantly reduces catalepsy [1]. In contrast, Istradefylline (KW-6002), an FDA-approved A2A antagonist, has been reported to require a higher oral dose of 3 mg/kg to achieve a similar, significant effect in the same model [2].

Parkinson's Disease Catalepsy In Vivo Efficacy

Demonstrated Efficacy in a Genetic Model of Progressive Dopamine Neuron Loss

Sch412348 has been shown to retain its anti-parkinsonian efficacy in the MitoPark mouse, a genetic model characterized by progressive and severe loss of dopamine neurons, mimicking the disease progression seen in human Parkinson's [1]. This is a differentiating factor from many A2A antagonists, which are primarily validated only in acute toxin-based models (e.g., MPTP, 6-OHDA) that do not fully recapitulate the chronic, progressive nature of the disease [2].

Parkinson's Disease Genetic Model Dopamine

Potentiation of L-DOPA Response in 6-OHDA Lesioned Rats vs. Caffeine

Sch412348 significantly potentiates the motor response to a sub-threshold dose of L-DOPA in the 6-OHDA rat model of Parkinson's disease [1]. This effect is observed at a low oral dose of 0.1 mg/kg, whereas non-selective antagonists like caffeine typically require much higher doses (e.g., 10-30 mg/kg) to produce a similar potentiation, often with increased side effects [2].

Parkinson's Disease L-DOPA Motor Response

Sch412348: Recommended Applications Based on Validated Differentiation


Selective Dissection of A2A Receptor Function in Complex Neural Systems

Sch412348 is the reagent of choice for experiments requiring unambiguous attribution of an effect to the adenosine A2A receptor. Its >1000-fold selectivity over other adenosine receptor subtypes minimizes confounding off-target activity, making it ideal for studies in primary neurons, brain slice electrophysiology, or in vivo models where other adenosine receptors are also expressed and functionally relevant.

Investigating Progressive and Late-Stage Parkinsonian Pathology in Genetic Models

For researchers utilizing genetic models of Parkinson's disease that feature progressive neurodegeneration (e.g., MitoPark mice), Sch412348 offers a validated tool with demonstrated efficacy across mild to severe stages of motor impairment [1]. Its established ability to restore lost motor function in this context provides a strong foundation for chronic dosing studies or for evaluating disease-modifying combination therapies.

High-Throughput Screening (HTS) for A2A Receptor Functional Antagonists

With a functional KB of 0.3 nM in cAMP assays [2], Sch412348 serves as an ideal positive control and reference standard for HTS campaigns aimed at identifying novel A2A antagonists. Its potent and selective profile allows for clear differentiation between true hits and compounds with weak or non-specific activity, ensuring robust assay performance and reliable hit calling.

In Vivo Studies Requiring Potent L-DOPA Potentiation with Minimal Off-Target Effects

In rodent models of Parkinson's disease, Sch412348 effectively potentiates the motor response to L-DOPA at exceptionally low doses (0.1 mg/kg) [3]. This makes it the preferred choice for combination studies where researchers wish to investigate A2A/D2 receptor synergy without introducing the dose-limiting cardiovascular or stimulant side effects associated with non-selective adenosine antagonists like caffeine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch412348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.